Paltusotine

説明

Context of Discovery and Development in Somatostatin Receptor Research

The discovery of paltusotine is rooted in the extensive research history of somatostatin and its receptors. Somatostatin, a naturally occurring hormone, regulates various physiological processes by binding to five distinct receptor subtypes (SST1-5). nih.govnih.gov Its inhibitory effect on hormone secretion, particularly growth hormone (GH), made it a focal point for therapeutic development. nih.govnih.gov

This compound was developed by Crinetics Pharmaceuticals through a process of iterative medicinal chemistry and structure-activity relationship studies. oup.comnih.gov The goal was to create a potent and selective SST2 agonist that could be administered orally, overcoming the limitations of earlier peptide-based somatostatin receptor ligands (SRLs) which required injections. oup.commdpi.com Preclinical studies demonstrated that this compound dose-dependently suppresses growth hormone-releasing hormone (GHRH)-stimulated GH secretion and reduces insulin-like growth factor 1 (IGF-1) levels. mdpi.comacs.org These promising results led to its advancement into clinical trials for acromegaly and carcinoid syndrome. acs.orgbiospace.comcrinetics.comcrinetics.comglobenewswire.comfirstwordpharma.comoup.comnih.gov

Nomenclature and Research Designations

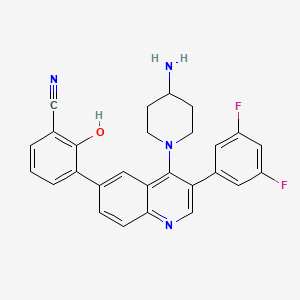

This compound is known by its research and development code, CRN00808 . ontosight.ainih.govorpha.netclinicaltrials.gov Its International Nonproprietary Name (INN) is this compound. orpha.net The chemical name for this compound is 3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile. nih.govorpha.net

Table 1: Nomenclature and Designations for this compound

| Category | Name/Designation |

|---|---|

| International Nonproprietary Name (INN) | This compound |

| Research and Development Code | CRN00808 |

| Chemical Name | 3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile |

| Class | Amines; Antineoplastics; Antisecretories; Fluorobenzenes; Nitriles; Piperidines; Quinolines; Small molecules springer.com |

| Mechanism of Action | Somatostatin receptor 2 (SST2) agonist ontosight.aipatsnap.comspringer.com |

| Developer | Crinetics Pharmaceuticals ontosight.aipatsnap.com |

Historical Perspective of Somatostatin Receptor Ligands and the Emergence of Non-Peptide Agonists

The therapeutic application of somatostatin itself was limited by its very short half-life in the body. nih.gov This led to the development of synthetic, peptide-based somatostatin analogs like octreotide and lanreotide. nih.govmdpi.com These first-generation SRLs, while effective, are susceptible to enzymatic degradation and have low intestinal permeability, necessitating administration via injection. mdpi.com

The quest for more convenient and selective therapies spurred the development of non-peptide somatostatin receptor agonists. These small molecules offered the potential for oral bioavailability and improved receptor subtype selectivity. nih.govcrinetics.comacs.orgacs.org Early research in the late 1990s and early 2000s led to the identification of non-peptide ligands for various somatostatin receptor subtypes, paving the way for compounds like this compound. nih.govacs.orgacs.org The development of this compound represents a significant milestone in this evolution, as it is the first non-peptide SST2 agonist to advance to late-stage clinical trials. nih.govacs.org This new class of oral, selective, non-peptide agonists is designed to offer a more targeted and less invasive treatment option. ozmosi.comcrinetics.com

Table 2: Evolution of Somatostatin Receptor Ligands

| Ligand Type | Examples | Key Characteristics |

|---|---|---|

| Endogenous Somatostatin | Somatostatin-14, Somatostatin-28 nih.gov | Natural hormone, very short half-life, broad receptor affinity nih.gov |

| Peptide-Based Analogs | Octreotide, Lanreotide, Pasireotide nih.govmdpi.com | Longer half-life than endogenous somatostatin, require injection, varying receptor selectivity mdpi.com |

| Non-Peptide Agonists | This compound (CRN00808) , NNC 26-9100 ontosight.aiacs.org | Orally bioavailable, small molecule, potential for high receptor selectivity ontosight.aiozmosi.com |

特性

IUPAC Name |

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHILNKWBALQPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172870-89-0 | |

| Record name | Paltusotine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paltusotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paltusotine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Biophysical Characterization of Paltusotine

Somatostatin Receptor Subtype Selectivity Profile

Paltusotine has demonstrated a high degree of selectivity for the somatostatin receptor type 2 (SST2). nih.govoup.comoup.comontosight.aioup.com This selectivity is a key feature of its pharmacological profile. oup.com

Quantitative Agonist Selectivity for Somatostatin Receptor Type 2 (SST2)

This compound is a potent agonist of the human SST2 receptor, with a reported median effective concentration (EC50) of 0.25 nM. nih.govoup.comresearchgate.net This high potency signifies a strong ability to activate the SST2 receptor at low concentrations. annualreports.com Functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) have been used to determine this potency. nih.govcaymanchem.com

Comparative Selectivity Against Other Somatostatin Receptor Subtypes (SST1, SST3, SST4, SST5)

Preclinical studies have shown that this compound exhibits more than 4,000-fold selectivity for SST2 over other somatostatin receptor subtypes, including SST1, SST3, SST4, and SST5. oup.comoup.comoup.comresearchgate.net In functional assays, the EC50 values for these other subtypes were all greater than 1,000 nM, compared to 0.25 nM for SST2. nih.govcaymanchem.comcaymanchem.com This high selectivity for SST2 is a significant characteristic, as it may minimize potential side effects associated with the activation of other somatostatin receptor subtypes. oup.comontosight.ai

| Receptor Subtype | EC50 (nM) | Selectivity vs. SST2 |

|---|---|---|

| SST1 | >1,000 | >4,000-fold |

| SST2 | 0.25 | - |

| SST3 | >1,000 | >4,000-fold |

| SST4 | >1,000 | >4,000-fold |

| SST5 | >1,000 | >4,000-fold |

Off-Target Receptor and Enzyme Screening in Preclinical Models

In preclinical evaluations, this compound demonstrated limited off-target activity. nih.govannualreports.com It did not show direct inhibition of major cytochrome P450 enzymes or the hERG ion channel, which are common sources of drug interactions and cardiac side effects. nih.govacs.orgresearchgate.net Further screening against a panel of other G-protein coupled receptors (GPCRs), enzymes, ion channels, and transporters also revealed little off-target activity. annualreports.com

Mechanism of Agonism at SST2

This compound acts as an agonist at the SST2 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. nih.govpatsnap.com

G-Protein Coupled Receptor Activation Mechanisms

Activation of SST2 by this compound initiates intracellular signaling through Gαi/o proteins. nih.govnih.gov This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov This reduction in cAMP is a primary mechanism responsible for the antisecretory effects of somatostatin and its analogs. nih.gov

Downstream Molecular Pathway Inhibition (e.g., Cyclic AMP Accumulation)

The binding of this compound to the SST2 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events characteristic of somatostatin analog signaling. mdpi.com SST2 is coupled to inhibitory G-proteins (Gi/o). sfendocrino.org Upon activation by an agonist like this compound, the Gi protein inhibits the enzyme adenylyl cyclase. mdpi.comsfendocrino.org This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comsfendocrino.org The decrease in cAMP levels is a primary mechanism responsible for the anti-secretory effects of somatostatin and its analogs, such as inhibiting the release of growth hormone (GH). sfendocrino.org

In vitro pharmacology studies have demonstrated that this compound potently stimulates SST2 receptor activity, as measured by a decrease in cAMP accumulation in cells expressing the human SST2 receptor. nih.gov These studies have quantified its high potency and selectivity.

| Compound | Target Receptor | Potency (EC50 for cAMP Inhibition) | Selectivity vs. other SSTRs | Reference |

| This compound | SST2 | 0.25 nM | >4,000-fold selective for SST2 over SSTR1, 3, 4, and 5 | nih.gov |

| Octreotide | SST2, SST5 | Similar ability to this compound in activating G protein-dependent signaling via SSTR2 | Binds to SST2, and to a lesser extent SST5 | sfendocrino.orgnih.gov |

Functional assays comparing this compound with the peptide analog octreotide revealed that both drugs display a similar capacity to activate G protein-dependent signaling through SST2, as evidenced by cAMP accumulation inhibition assays. nih.gov However, this compound is distinguished by being a more G-protein-biased agonist compared to octreotide, exhibiting lower efficacy in recruiting β-arrestin, which leads to less receptor internalization. nih.gov

Structural Biology of this compound-SST2 Interactions

The precise mechanism of how this compound activates the SST2 receptor has been elucidated through high-resolution structural studies. These investigations provide a detailed view of the ligand-receptor interactions at an atomic level.

Ligand Binding Mode Elucidation (e.g., Cryo-Electron Microscopy Studies)

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional structure of this compound bound to the SST2-Gi complex. nih.govresearchgate.net These studies show that this compound, a small molecule, occupies the bottom of the orthosteric binding pocket (OBP) of the SST2 receptor. researchgate.netresearchgate.net The electron density map from these cryo-EM analyses unambiguously defines the pose of this compound within the receptor's transmembrane domain. researchgate.netresearchgate.net

Identification of Key Amino Acid Residues in Receptor Binding Pocket

The cryo-EM structure of the this compound-SSTR2 complex reveals a detailed network of interactions between the ligand and specific amino acid residues within the receptor's binding pocket. researchgate.net this compound makes extensive contacts within this pocket. researchgate.net

Key interactions include:

Aminopiperidin moiety: This part of the this compound molecule mimics the Lys5 residue of the peptide analog octreotide. researchgate.net

Hydroxybenzonitrile aromatic ring: This component mimics the (D)-Trp4 of octreotide. researchgate.net

Core Binding Pocket: this compound forms hydrogen bonds and other interactions with specific residues in the core pocket of the receptor. researchgate.net

Mutational studies where key residues in the binding pocket are altered have confirmed their importance. The effects of these mutations on this compound-induced cAMP inhibition validate the structural findings. researchgate.net

| Interacting Residue in SSTR2 | Type of Interaction with this compound | Reference |

| Asp122 | Salt bridge | elifesciences.org |

| Gln126 | Hydrogen bond | elifesciences.org |

| Ile177, Phe208, Thr212, Phe272 | Hydrophobic pocket formation | elifesciences.org |

Conformational Changes Induced Upon Ligand Binding

The binding of an agonist like this compound induces significant conformational changes in the SST2 receptor, transitioning it from an inactive to an active state. mdpi.comresearchgate.net This activation involves the outward movement of the cytoplasmic ends of transmembrane (TM) helices, particularly TM5, TM6, and TM7. elifesciences.orgnih.gov This rearrangement creates a binding site for the intracellular G-protein, allowing it to couple with the receptor and initiate downstream signaling. mdpi.comresearchgate.net The binding of this compound within the orthosteric pocket stabilizes this active conformation, leading to the sustained inhibition of adenylyl cyclase. mdpi.com

Comparative Structural Analysis with Peptide Somatostatin Analogs

Structural comparisons between the non-peptide agonist this compound and peptide analogs like octreotide reveal both similarities and crucial differences in their binding to the SST2 receptor. researchgate.netresearchgate.net

Binding Pocket Occupancy: While both ligands bind within the same general orthosteric pocket, their specific interactions and orientation differ. researchgate.net this compound, being smaller, occupies the bottom of the pocket, largely resembling the core region of octreotide. researchgate.netresearchgate.net Octreotide, a larger cyclic peptide, has more extensive interactions that also involve the extracellular loops (ECLs) of the receptor, particularly ECL2. researchgate.netresearchgate.net

Mimicry: this compound's aminopiperidin and hydroxybenzonitrile moieties effectively mimic the key pharmacophoric elements of octreotide (Lys5 and (D)-Trp4, respectively), allowing it to activate the receptor. researchgate.net

Extracellular Loop Interaction: A significant difference lies in the interaction with ECL2. The ECL2 of SST2 is known to form part of the binding pocket for peptide analogs like octreotide. researchgate.netresearchgate.net The interaction between octreotide and residues in ECL2 is a key determinant of its binding. researchgate.net In contrast, the smaller this compound does not engage with the extracellular loops to the same extent, leading to a different activation profile. researchgate.netresearchgate.net This distinction in binding mode contributes to this compound's biased agonism, where it potently activates the G-protein pathway while causing less β-arrestin recruitment and subsequent receptor internalization compared to octreotide. nih.gov

These structural and functional differences may underlie the distinct pharmacological profiles of these two classes of SST2 agonists. nih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Cellular Efficacy Studies

Paltusotine's mechanism of action is rooted in its function as a selective agonist for the somatostatin receptor type 2 (SST2). crinetics.comnih.gov Somatostatin receptors, including SST2, are G-protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule. nih.govannualreports.com This reduction in cAMP is the primary pathway through which somatostatin and its analogs exert their anti-secretory effects. nih.gov

In vitro pharmacology studies have confirmed that this compound potently stimulates SST2 receptor activity. This was measured by a decrease in cAMP accumulation in cells engineered to express the human SST2 receptor. annualreports.comsec.gov These studies have demonstrated this compound's high selectivity for the SST2 receptor, with over 4,000 times greater selectivity for SST2 compared to other somatostatin receptor subtypes (SST1, SST3, SST4, and SST5). annualreports.comgoogle.com This high selectivity is crucial as it minimizes the risk of off-target activities and potential side effects. google.com For instance, activation of the SST5 receptor can potently inhibit insulin secretion. annualreports.com

The potency of this compound has been quantified using the half-maximal effective concentration (EC50), which is the concentration of the drug that induces a response halfway between the baseline and maximum effect. In cell-based assays measuring the inhibition of cAMP accumulation via human SST2 activation, this compound demonstrated an average EC50 of 0.25 nM. annualreports.comgoogle.comannualreports.com Further studies have reported EC50 values for the rat SST2 receptor at 1.2 nM and the dog SST2 receptor at 6.6 nM. nih.gov

| Receptor | Species | EC50 (nM) | Reference |

|---|---|---|---|

| SST2 | Human | 0.25 | annualreports.comgoogle.comannualreports.com |

| SST2 | Rat | 1.2 | nih.gov |

| SST2 | Dog | 6.6 | nih.gov |

Cell-Based Assays for SST2 Activation and Signaling (e.g., cAMP inhibition)

In Vivo Pharmacological Effects in Animal Models

Preclinical studies in animal models have demonstrated this compound's ability to modulate growth hormone (GH) secretion. In rats, a single oral administration of this compound was shown to dose-dependently suppress the robust rise in plasma GH induced by a growth hormone-releasing hormone (GHRH) challenge. nih.govresearchgate.net Significant suppression of GH was observed at doses of 3 mg/kg and higher. google.com The plasma EC50 for GH suppression in rats was estimated to be 11 ng/mL. google.com These findings provided early evidence that an orally administered non-peptide SST2 agonist could effectively control GH secretion in a living organism. nih.gov

Consistent with its mechanism of action on the GH/IGF-1 axis, this compound has been shown to reduce insulin-like growth factor 1 (IGF-1) levels in animal models. researchgate.net In rats, repeated daily oral administration of this compound over 14 days resulted in a sustained suppression of plasma IGF-1 levels at doses greater than 10 mg/kg/day. google.com Similarly, in beagle dogs, once-daily oral administration of this compound for 7 days led to a significant suppression of IGF-1 on day 7 compared to vehicle at doses of 6, 30, and 150 mg/kg/day. nih.gov

Dose-response studies in preclinical species have been crucial in characterizing the pharmacological profile of this compound. In rats, oral administration of this compound demonstrated a clear dose-dependent suppression of GHRH-stimulated GH secretion at doses of 3, 10, and 30 mg/kg. nih.gov The effect on IGF-1 levels in rats was also dose-dependent, with significant suppression observed at doses above 10 mg/kg/day with chronic administration. google.com In beagle dogs, oral doses of 6, 30, and 150 mg/kg/day all resulted in significant IGF-1 suppression after 7 days of treatment. nih.gov

| Species | Effect | Effective Doses | Reference |

|---|---|---|---|

| Rat | GH Suppression (acute) | ≥3 mg/kg (oral) | google.com |

| Rat | IGF-1 Suppression (14 days) | >10 mg/kg/day (oral) | google.com |

| Beagle Dog | IGF-1 Suppression (7 days) | ≥6 mg/kg/day (oral) | nih.gov |

Acute and Chronic Administration Effects in Animal Studies

Preclinical investigations in animal models have been crucial in characterizing the pharmacodynamic effects of this compound following both acute and chronic administration. These studies have primarily focused on the compound's ability to modulate the growth hormone (GH) and insulin-like growth factor-1 (IGF-1) axis, which is central to its therapeutic rationale.

In acute administration studies, this compound demonstrated a dose-dependent suppression of GH secretion. Specifically, in both male and female rats, a single oral dose of this compound was shown to effectively suppress GH secretion that was stimulated by an exogenous growth-hormone-releasing hormone (GHRH) challenge. nih.gov This provides direct evidence of the compound's potent and rapid-onset activity at the pituitary level.

Chronic administration studies have further substantiated these findings and provided insights into the sustained effects of this compound. In a 14-day study involving male Sprague-Dawley (SD) rats, once-daily oral administration of this compound resulted in a significant and sustained suppression of plasma IGF-1 levels. nih.govgoogle.com Notably, a dose of 30 mg/kg/day suppressed IGF-1 levels to a greater degree than a 10 mg/kg/day dose, and this reduction was maintained throughout the 14-day treatment period. nih.gov Similar sustained effects on IGF-1 suppression were also observed in Beagle dogs following 7 days of oral administration at doses of 6 mg/kg/day or higher. google.com These findings from chronic dosing studies are critical as they suggest that this compound can maintain its efficacy over time, a key characteristic for a long-term therapeutic agent.

It is noteworthy that in these preclinical rat studies, the maximal effects on hormone suppression observed with orally administered this compound were comparable to those achieved with octreotide, an injectable peptide somatostatin receptor 2 (SST2) agonist that is an established treatment for acromegaly. google.com This highlights the potential of this compound as an oral alternative to injectable therapies. Furthermore, non-clinical chronic toxicology studies have been completed in rats and dogs, and no dose-limiting toxicity was identified at the maximum feasible doses. crinetics.com

Interactive Data Table: Effects of Chronic this compound Administration in Rats

| Species | Duration | Dose | Effect on IGF-1 |

| Male SD Rats | 14 days | 10 mg/kg/day | Significant suppression |

| Male SD Rats | 14 days | 30 mg/kg/day | Greater suppression than 10 mg/kg/day |

Preclinical Pharmacokinetics and Absorption Studies

The preclinical pharmacokinetic profile of this compound has been extensively evaluated in animal models to determine its suitability for oral administration and to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Oral Exposure and Systemic Availability in Animal Models

Studies in rats and dogs have demonstrated that this compound has sufficient oral exposure. nih.gov In a Phase 1 study in healthy human volunteers, which often follows initial animal testing, this compound was reported to have a favorable mean oral bioavailability of approximately 70%. crinetics.com This high oral bioavailability is a significant advantage for a drug intended for chronic use, as it allows for efficient absorption from the gastrointestinal tract. nih.gov

The pharmacokinetic profile of this compound is characterized by rapid absorption and a long elimination half-life. In a Phase 1 clinical study, the time to reach peak plasma concentration (Tmax) was between 1.3 to 2.2 hours. researchgate.net The elimination half-life has been reported to be approximately 30 hours in healthy male volunteers, which is consistent with a once-daily dosing regimen. nih.govnih.gov In another study, the geometric mean half-life for this compound in plasma was reported to be between 26-28 hours. nih.gov A separate Phase 1 trial reported a half-life of 42 to 50 hours after repeated dosing. annualreports.com

Pharmacokinetic data from a 14-day study in rats receiving a 10 mg/kg/day dose showed a day-last mean plasma Cmax of 127 ng/mL and an AUC0-24 of 975 ng·h/mL. google.com These findings in animal models, coupled with the data from early human studies, have been instrumental in establishing the potential for once-daily oral administration of this compound.

Interactive Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Study Population |

| Mean Oral Bioavailability | ~70% | Healthy Human Volunteers |

| Time to Peak Plasma Concentration (Tmax) | 1.3 - 2.2 hours | Healthy Human Volunteers |

| Elimination Half-Life | ~30 hours | Healthy Male Volunteers |

| Elimination Half-Life (repeated dosing) | 42 - 50 hours | Healthy Volunteers |

| Geometric Mean Half-Life | 26 - 28 hours | Healthy Male Participants |

| Cmax (10 mg/kg/day in rats) | 127 ng/mL | Rats |

| AUC0-24 (10 mg/kg/day in rats) | 975 ng·h/mL | Rats |

Preclinical Absorption Profile Characterization

The absorption of this compound is efficient following oral administration. nih.gov A study investigating the mass balance of this compound found that after a single oral dose of radiolabeled this compound, approximately 94% of the total radioactivity was recovered, with the majority (90%) being excreted in the feces and a small percentage (3.9%) in the urine. nih.gov This excretion pattern suggests that the primary route of elimination is via the biliary system. nih.gov

Importantly, the study also revealed that the ratio of unchanged this compound to total radioactivity in the plasma was 0.75, indicating that there were no abundant circulating metabolites. nih.gov This suggests that most of the administered dose is absorbed and circulates as the active parent drug. nih.gov The compound was designed for efficient absorption through the gastrointestinal tract, allowing for oral delivery. nih.gov

Medicinal Chemistry and Compound Optimization of Paltusotine

Discovery Strategy and Iterative Medicinal Chemistry Approaches

The discovery of paltusotine (formerly CRN00808) stemmed from a focused medicinal chemistry campaign to identify novel, orally bioavailable, non-peptide small-molecule agonists for the somatostatin receptor type 2 (SST2). nih.govoup.comcrinetics.comresearchgate.net The initial goal was to overcome the limitations of existing peptide-based somatostatin receptor ligands (SRLs), which require parenteral administration. nih.govresearchgate.net

The discovery process began with the screening of a focused compound library featuring novel scaffolds to identify new non-peptide SST2 agonist hits. nih.govacs.org Early in-house screening identified several hits, including pyrimidin-4(3H)-one derivatives. nih.gov However, these initial compounds were found to be dual agonists, also possessing activity at the somatostatin receptor subtype 4 (SST4). nih.gov

Subsequent medicinal chemistry efforts were twofold: to enhance the potency for the SST2 receptor and to improve selectivity by reducing SST4 activity. nih.gov This lead optimization work led to the discovery of potent 3,4-dihydroquinazoline-4-carboxamides. nih.govresearchgate.net While these compounds were highly selective SST2 agonists, they were ultimately hampered by poor oral exposure, a critical drawback for the program's goal of developing an oral therapeutic. nih.govresearchgate.net

A pivotal shift in strategy occurred with the lead optimization of a different hit, compound 8 , which led to the discovery of a promising series of 4-(4-aminopiperidinyl)-3,6-diarylquinolines. nih.govacs.orgacs.orgnih.gov This scaffold demonstrated potent and selective SST2 agonism. nih.govnih.gov The iterative medicinal chemistry approach for this series was guided by specific selection criteria designed to produce a drug candidate suitable for clinical development. oup.comnih.gov These criteria included:

Potent and highly selective stimulation of the SST2 receptor to avoid off-target effects, such as the hyperglycemia associated with SST5 stimulation. oup.comnih.gov

Efficient absorption from the gastrointestinal tract to ensure oral bioavailability. oup.comnih.govnih.govoup.com

A pharmacokinetic profile amenable to once-daily dosing. oup.comnih.govnih.govoup.com

Low potential for drug-drug interactions. oup.comnih.govoup.com

Good long-term safety and drug-like characteristics. oup.comnih.gov

Through this structured and iterative process of design, synthesis, and evaluation, this compound was identified as the clinical candidate, exhibiting high potency, selectivity, and the desired oral bioavailability. nih.govacs.orgacs.orgacs.org

Synthetic Chemistry Pathways and Methodologies

To facilitate extensive structure-activity relationship (SAR) studies and enable the production of this compound and its analogs, efficient and flexible synthetic routes were developed. nih.gov

Initial Synthetic Strategies

Two primary synthetic routes were established to allow for the versatile modification of the aryl substituents at the C3 and C6 positions of the quinoline core. nih.gov

Route 1: Sequential Suzuki Couplings This pathway begins with 3-bromo-4,6-dichloroquinoline (I) . nih.gov

A nucleophilic substitution reaction with tert-butyl (piperidin-4-yl)carbamate at the C4 position yields the intermediate tert-butyl (1-(3-bromo-6-chloroquinolin-4-yl)piperidin-4-yl)carbamate (II) . nih.gov

The first Suzuki coupling is then performed selectively at the 3-bromo position of intermediate II with a boronic acid or ester to produce the chloroquinoline intermediate III . nih.gov

A second Suzuki coupling reaction at the 6-chloro position of intermediate III with a different substituted phenylboronic acid generates the fully substituted diarylquinoline intermediate IV . nih.gov

Finally, removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions furnishes the desired final compound V . nih.gov

Route 2: Alternative Quinoline Functionalization This alternative strategy starts from 6-bromo-3,4-dichloroquinoline (VI) . nih.gov

Intermediate VI is treated with a protected 4-aminopiperidine to install the piperidine moiety, yielding intermediate VII . nih.gov

Subsequent, consecutive Suzuki coupling reactions are performed to introduce the aryl groups, ultimately leading to the common intermediate IV . nih.gov

As in Route 1, deprotection of intermediate IV provides the final 4-(4-aminopiperidinyl)-3,6-diarylquinoline product V . nih.gov

These dual pathways provided a robust platform for exploring the chemical space around the quinoline scaffold. nih.gov

Development of Scalable Synthesis Methods

The synthetic strategies were designed not only for diversity but also with scalability in mind. The use of well-established and robust reactions like nucleophilic aromatic substitution and Suzuki cross-coupling allows for adaptation to larger-scale production. The synthesis of this compound is detailed in U.S. Patent No. 10,597,377. google.com The development of a spray-dried dispersion (SDD) tablet formulation was also undertaken to improve solubility and pharmacokinetic properties, which is a key consideration for the scalable manufacturing of a final drug product. crinetics.com

Key Reaction Conditions and Yield Optimization

The critical steps in the synthesis are the Suzuki cross-coupling reactions. These reactions were optimized for efficiency.

Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) were utilized.

Bases: Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) were employed to facilitate the coupling.

Solvents: The reactions were typically carried out in solvent mixtures such as toluene/water or dioxane/water.

Yields for these crucial coupling steps were reported to be in the range of 45% to 85%, with the efficiency being dependent on the steric and electronic properties of the specific substituents on the coupling partners.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Systematic SAR studies were instrumental in transforming the initial quinoline-based hits into a potent and selective clinical candidate. nih.govacs.orgresearchgate.net The focus was on optimizing the substituents of the core scaffold to maximize SST2 agonist activity and improve drug-like properties. nih.gov

Optimization of the 4-(4-aminopiperidinyl)-3,6-diarylquinoline Scaffold

The SAR investigation centered on modifying the aryl groups at the C3 and C6 positions of the quinoline ring, designated as R² and R¹ respectively. nih.gov

The initial hit from this series, compound 8 , featured a 3,5-dichlorophenyl group at the R² position and was found to have an EC₅₀ of 140 nM. nih.gov While potent, this compound possessed high lipophilicity. nih.gov An effort to create a more "drug-like" analog by substituting the dichlorophenyl group with a 3,5-difluorophenyl group (compound 9 ) led to a significant, 10-fold drop in potency (EC₅₀ = 1600 nM). nih.gov This finding highlighted the sensitivity of the R² position to substitution. This 3,5-difluorophenyl group, however, was later found to improve the metabolic stability of the molecule by mitigating oxidative degradation.

Attention then turned to the R¹ substituent at the 6-position of the quinoline. The introduction of various aryl groups at this position led to the key discoveries that dramatically enhanced potency. A major breakthrough was achieved with the introduction of a 2-hydroxy-3-cyano-phenyl group at the R¹ position. nih.gov This modification, when combined with the 3,5-difluorophenyl group at R², resulted in compound 22 (this compound), which exhibited a human SST2 EC₅₀ of 0.25 nM. nih.govacs.org This represented a greater than 500-fold increase in potency compared to the initial hit, compound 8 . nih.gov The introduction of the 2-hydroxy group alone was found to enhance potency by 5.6-fold compared to non-hydroxylated analogs.

The SAR findings for key analogs in the 4-(4-aminopiperidinyl)-3,6-diarylquinoline series are summarized in the table below. nih.gov

| Compound | R¹ (6-Aryl Substituent) | R² (3-Aryl Substituent) | hSST2 EC₅₀ (nM) |

|---|---|---|---|

| 8 | H | 3,5-dichlorophenyl | 140 |

| 9 | H | 3,5-difluorophenyl | 1600 |

| 17 | 3-cyanophenyl | 3,5-difluorophenyl | 1.4 |

| 22 (this compound) | 2-hydroxy-3-cyanophenyl | 3,5-difluorophenyl | 0.25 |

These SAR studies successfully identified this compound as a highly potent (hSST2 EC₅₀ = 0.25 nM) and selective (>4000-fold over other SST subtypes) agonist, ultimately validating the medicinal chemistry strategy. nih.govoup.com

Rational Design Principles for Potency and Selectivity

This compound, also known as CRN00808, is a non-peptide, small-molecule agonist highly selective for the somatostatin receptor type 2 (SST2). oup.comnih.govwikipedia.org Its development was guided by a rational design strategy and iterative medicinal chemistry to create an orally bioavailable drug with specific, optimized properties. oup.com The primary goals of the optimization process were to achieve:

High Potency and Selectivity for SST2: The design aimed for potent stimulation of the SST2 receptor to effectively regulate hormone secretion. oup.com Crucially, high selectivity against other somatostatin receptor subtypes, particularly SST5, was a key criterion to avoid potential side effects like hyperglycemia associated with SST5 agonism. oup.com this compound was found to be more than 4000-fold selective for SST2 over other human somatostatin receptors and over 2000-fold selective against a wide panel of other known receptors and enzymes. google.com

Oral Bioavailability: A major objective was to create a compound with efficient gastrointestinal absorption to allow for once-daily oral administration, offering a significant advantage over injectable somatostatin analogues. oup.comcrinetics.com

Favorable Pharmacokinetic Profile: The design sought a pharmacokinetic profile suitable for once-daily dosing. oup.com

Metabolic Stability: The chemical structure was optimized to enhance stability and reduce oxidative degradation.

The discovery process began with the identification of novel non-peptide SST2 agonist hits from a focused compound library. nih.gov A key series of compounds, the 4-(4-aminopiperidinyl)-3,6-diarylquinolines, emerged as a promising scaffold for lead optimization. nih.govacs.org

Medicinal chemistry efforts focused on refining this scaffold to improve SST2 potency while concurrently reducing off-target activity, such as SST4 agonism found in some initial hits. acs.org Structure-activity relationship (SAR) studies were central to this optimization. For instance, an early hit compound (Compound 8) featuring a 3,5-dichlorophenyl group was potent but possessed high lipophilicity and molecular weight. acs.org An attempt to create a more "drug-like" molecule by substituting this with a 3,5-difluorophenyl group (Compound 9) resulted in a tenfold decrease in potency. acs.org

Further optimization of this series led to the identification of this compound (designated as compound 22 in the discovery campaign). acs.org Key structural modifications that conferred its final, highly potent, and selective profile include the incorporation of a 3,5-difluorophenyl group to improve metabolic stability and the introduction of a 2-hydroxy group on the 6-aryl ring, which enhanced potency significantly. acs.org The final compound, 3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile, demonstrated a potent human SST2 EC₅₀ of 0.25 nM and excellent selectivity (>1000-fold) over other SST receptor subtypes. nih.govacs.org

Table 1: Structure-Activity Relationship (SAR) Highlights in the Optimization of the 4-(4-aminopiperidinyl)-3,6-diarylquinoline Series

| Compound | R¹ Substituent (6-Aryl Group) | R² Substituent (3-Aryl Group) | Potency (EC₅₀) | Key Finding |

|---|---|---|---|---|

| 8 | - | 3,5-dichlorophenyl | 140 nM | Initial potent hit, but with high lipophilicity. acs.org |

| 9 | - | 3,5-difluorophenyl | 1600 nM | Replacement of dichloro- with difluorophenyl group led to a 10-fold loss of potency. acs.org |

| 22 (this compound) | 2-hydroxybenzonitrile | 3,5-difluorophenyl | 0.25 nM | Introduction of 2-hydroxy group enhanced potency; 3,5-difluorophenyl group improved metabolic stability. acs.org |

Polymorphism and Solid-State Chemistry

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms. researchgate.netidaampublications.in These different forms, or polymorphs, contain the same molecule but differ in the arrangement and packing of the molecules in the crystal lattice. researchgate.netgoogle.com Such variations in crystal structure can significantly influence the physical and chemical properties of an active pharmaceutical ingredient (API), including its melting point, solubility, dissolution rate, stability, and bioavailability. google.com The study and control of polymorphism are therefore critical aspects of pharmaceutical development. Different solid-state forms of this compound, including crystalline polymorphs and salts, have been identified. google.com

Identification of Crystalline Forms

The solid-state properties of this compound can be controlled by the conditions under which it is solidified. google.com Research has led to the identification of several distinct crystalline forms, primarily characterized using X-ray powder diffraction (XRPD), which provides a unique fingerprint for each crystal structure based on the angles at which X-rays are diffracted by the crystal lattice. google.com

Patent literature describes several crystalline solvates of this compound, designated as Forms PL6, PL7, and PL8. google.com A solvate is a crystalline form that incorporates molecules of a solvent within the crystal lattice. researchgate.net

Crystalline Form PL6: Identified as a potential crystalline hexanol solvate. google.com

Crystalline Form PL7: Identified as a potential methyl acetate solvate. google.com

Crystalline Form PL8: Identified as a potential tert-amyl alcohol solvate. google.com

In addition to these solvates, various salt forms of this compound have been developed, which can also exist in different solid states. Disclosed salt forms include the monohydrochloride, dihydrochloride, monomesylate, and dimesylate salts. google.comgoogle.com The monohydrochloride salt, for instance, has been prepared in both a crystalline form and an amorphous form. google.comgoogle.com

The distinct crystalline forms are identified by their characteristic peaks in an X-ray powder diffraction pattern, expressed in degrees 2-theta (°2θ). google.com

Table 2: Characteristic XRPD Peaks for Identified Crystalline Forms of this compound

| Crystalline Form | Description | Characteristic XRPD Peaks (°2θ ± 0.2°) |

|---|---|---|

| Form PL6 | Hexanol Solvate | 5.4, 13.7, 14.8, 15.8, 19.2, 20.3, 22.5, 26.6, 29.9 google.com |

| Form PL7 | Methyl Acetate Solvate | 9.7, 11.6, 12.9, 16.9, 17.8, 18.9, 20.0, 22.6, 27.6 google.com |

| Form PL8 | tert-Amyl Alcohol Solvate | 4.6, 7.9, 9.2, 12.4, 14.1, 19.0, 20.2, 21.3, 26.5 google.com |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound (CRN00808) |

| Octreotide |

| Lanreotide |

Intellectual Property and Regulatory Science Context in Research

Patent Landscape Analysis Related to Compound Synthesis and Application

The intellectual property framework for paltusotine is robust, with extensive patent protection covering its composition of matter, synthesis, and application. Crinetics Pharmaceuticals, the originator of the compound, holds the worldwide rights to commercialize this compound and has no royalty obligations. annualreports.com

The core of its patent estate lies in composition of matter patents, which are fundamental to protecting the novel chemical entity itself. In the United States, issued patents covering this compound extend to 2037. annualreports.com This long patent life provides a significant period of market exclusivity. The patent portfolio is not limited to the U.S.; it includes a broad international strategy with 28 international patents secured for the investigational drug. drugpatentwatch.com

Specific patent documents disclose various facets of the compound. For instance, U.S. Patent Application Publications detail the synthesis of this compound. googleapis.com Further innovation is demonstrated in patents such as WO2023238112A1, which describes seven different crystalline forms of the compound (PL1–PL7). This patent identifies one form as the most stable for pharmaceutical use, indicating ongoing research to optimize the drug's physical properties for manufacturing and therapeutic delivery.

Table 1: this compound Patent Summary

| Patent Type | Key Aspects | Geographic Coverage | Expiration Highlight | Assignee |

|---|---|---|---|---|

| Composition of Matter | Protects the novel chemical structure of this compound. | Worldwide | U.S. patents extend to 2037. annualreports.com | Crinetics Pharmaceuticals annualreports.com |

| Synthesis | Covers the methods used to manufacture the compound. | United States (disclosed in publications) googleapis.com | Not specified | Crinetics Pharmaceuticals |

| Crystalline Forms | Discloses multiple crystalline forms (polymorphs) for pharmaceutical use. | International (via WO patent) | Not specified | Crinetics Pharmaceuticals |

Research and Development Milestones and Pathways

This compound's journey from a laboratory discovery to a potential commercial product has been marked by several key research and development milestones, guided by a structured regulatory pathway. Developed internally by Crinetics Pharmaceuticals, this compound is an orally available, nonpeptide small molecule designed as a selective agonist for the somatostatin receptor type 2 (SST2). crinetics.comspringer.com

The formal clinical development process in the United States began in August 2018, when Crinetics Pharmaceuticals submitted an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA). annualreports.com This followed a first-in-human, Phase 1 study in Australia, which provided clinical proof-of-concept by demonstrating this compound's ability to suppress the growth hormone axis in healthy volunteers. crinetics.comnih.gov

The compound's development has progressed through multiple clinical phases for different applications:

Acromegaly: Following the initial Phase 1 trial, this compound advanced into global Phase 2 trials. annualreports.comcrinetics.com It has since completed two pivotal Phase 3 trials, known as PATHFNDR-1 (NCT04837040) and PATHFNDR-2 (NCT05192382). drugs.compatsnap.comcrinetics.compharmacytimes.com These studies evaluated the drug's efficacy and safety in both previously treated and medically untreated adult patients with acromegaly. drugs.comcrinetics.com The successful outcomes of these trials supported the submission of a New Drug Application (NDA) to the FDA. crinetics.comcrinetics.com The FDA accepted the NDA for review in December 2024 and has set a Prescription Drug User Fee Act (PDUFA) target action date of September 25, 2025. drugpatentwatch.compatsnap.comcrinetics.com

Carcinoid Syndrome: this compound is also under investigation for the treatment of carcinoid syndrome associated with neuroendocrine tumors. crinetics.comdrugs.com It has completed a Phase 2 open-label study, which reported positive results in March 2024. crinetics.com The program is now advancing to Phase 3, with the pivotal CAREFNDR trial expected to begin enrollment in the second half of 2025. patsnap.comnasdaq.comglobenewswire.com

Regulatory agencies have recognized the potential of this compound for rare diseases. In July 2020, the FDA granted it Orphan Drug Designation for the treatment of acromegaly. drugpatentwatch.compatsnap.comcrinetics.com This was followed by a similar designation from the European Medicines Agency (EMA) on February 27, 2025. crinetics.comstocktitan.net The EMA has also validated the Marketing Authorization Application (MAA) for this compound, with a decision anticipated in the first half of 2026. springer.comnasdaq.comstocktitan.net

Table 2: Key R&D Milestones for this compound

| Milestone | Date/Status | Indication | Details |

|---|---|---|---|

| IND Submission | August 2018 annualreports.com | Acromegaly | Submitted to the U.S. FDA to initiate clinical trials. annualreports.com |

| Phase 1 Trial | Completed annualreports.comcrinetics.com | General (Healthy Volunteers) | First-in-human study demonstrated proof-of-concept. crinetics.comnih.gov |

| FDA Orphan Drug Designation | July 2020 patsnap.comcrinetics.com | Acromegaly | Granted for the treatment of a rare disease. patsnap.com |

| Phase 2 Trials | Completed crinetics.comcrinetics.com | Acromegaly & Carcinoid Syndrome | Multiple studies including EVOLVE, EDGE, and a study in carcinoid syndrome. annualreports.comcrinetics.com |

| Phase 3 Trials | Completed patsnap.com | Acromegaly | PATHFNDR-1 and PATHFNDR-2 trials successfully met endpoints. patsnap.comglobenewswire.com |

| NDA Acceptance | December 2024 drugpatentwatch.comcrinetics.com | Acromegaly | U.S. FDA accepted the application for review. drugpatentwatch.com |

| EMA Orphan Drug Designation | February 27, 2025 crinetics.comstocktitan.net | Acromegaly | Granted by the European Medicines Agency. stocktitan.net |

| EMA MAA Validation | Validated nasdaq.comstocktitan.net | Acromegaly | Marketing Authorization Application under review in the EU. stocktitan.net |

| Phase 3 Trial Initiation | H2 2025 (Expected) nasdaq.com | Carcinoid Syndrome | The CAREFNDR study is planned to begin. nasdaq.com |

| PDUFA Target Date | September 25, 2025 drugs.comcrinetics.comnasdaq.com | Acromegaly | FDA target date for a decision on approval. nasdaq.com |

| EMA Decision | H1 2026 (Anticipated) springer.comnasdaq.com | Acromegaly | Expected timeline for a decision on marketing authorization in the EU. nasdaq.com |

Q & A

Q. What were the primary efficacy endpoints in the Phase 3 PATHFNDR trials evaluating paltusotine for acromegaly?

The PATHFNDR trials focused on biochemical control (IGF-1 normalization) and symptom improvement. In PATHFNDR-2, 56% of this compound-treated patients achieved IGF-1 levels ≤1.0xULN vs. 5% with placebo (p<0.0001), with significant reductions in acromegaly symptom scores (e.g., joint pain, fatigue) . PATHFNDR-1 demonstrated sustained IGF-1 control (LS mean: 0.83xULN vs. placebo’s 1.04xULN; p<0.0001) in patients switching from injectable somatostatin analogs .

Q. How was the randomized, placebo-controlled design implemented in the PATHFNDR-2 trial?

The PATHFNDR-2 trial enrolled 111 treatment-naïve or non-medically treated acromegaly patients, randomized 1:1 to this compound or placebo for 36 weeks. Key endpoints included IGF-1 normalization (≤1.0xULN) and symptom reduction using the Acromegaly Symptom Diary (ASD). Statistical power calculations ensured ≥80% detection of treatment effects, with ANCOVA for continuous endpoints and logistic regression for binary outcomes .

Q. What analytical methods were used to quantify this compound plasma concentrations in pharmacokinetic studies?

this compound was quantified using HPLC-MS/MS with deuterated internal standards. Plasma extraction involved supported liquid extraction, followed by separation on an ACE C18-AR column. The calibration range was 0.100–100 ng/mL, with inter-assay accuracy of 94–100% and precision (CV) ≤15% .

Q. How did researchers establish this compound’s selectivity profile for somatostatin receptor subtypes?

this compound exhibited >4,000-fold selectivity for SSTR2 over other subtypes (SSTR1, 3–5) in radioligand binding assays. Functional assays confirmed potent agonism (EC₅₀ = 0.25 nM) and biased signaling toward G-protein pathways over β-arrestin recruitment, differentiating it from peptide agonists like octreotide .

Q. What criteria were used for patient stratification in the PATHFNDR trials?

Patients were stratified by baseline IGF-1 levels (≥1.3xULN for PATHFNDR-2) and prior treatment status (naïve vs. SRL-treated in PATHFNDR-1). Exclusion criteria included pituitary irradiation or surgery within 6 months. Subgroup analyses evaluated efficacy in biologically active vs. controlled disease states .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between biochemical (IGF-1) and patient-reported symptom outcomes?

In PATHFNDR-2, while 67% achieved IGF-1 ≤1.3xULN, symptom improvements (e.g., 30% reduction in ASD scores) showed variability. Post hoc analyses suggested IGF-1 normalization correlates with symptom relief only in patients with baseline IGF-1 ≥2xULN, highlighting the need for composite endpoints in heterogeneous populations .

Q. What methodological challenges arise when comparing long-term safety data from open-label extensions vs. controlled trials?

Open-label extensions (e.g., ACROBAT Advance) lack placebo controls, complicating causality assessment for adverse events (AEs). Researchers used propensity scoring to adjust for confounding factors (e.g., prior SRL exposure) and compared AE rates to historical controls. No new safety signals emerged over 2 years .

Q. What molecular mechanisms explain this compound’s biased signaling at SSTR2 compared to octreotide?

Structural studies reveal this compound lacks interactions with key SSTR2 residues (I284, K291) required for β-arrestin recruitment. This G-protein bias reduces receptor internalization, enabling sustained cAMP suppression without tachyphylaxis—a critical advantage over octreotide in long-term dosing .

Q. How can PK/PD modeling from acromegaly trials inform dose optimization for carcinoid syndrome?

Phase 2 carcinoid syndrome data showed symptom reduction within 2 weeks, aligning with this compound’s Tₘₐₓ of 2–4 hours and steady-state plasma levels by Day 7. Population PK models incorporating body weight and CYP3A4 activity are being validated for dose adjustments in hepatic-impaired patients .

Q. What statistical approaches validate this compound’s non-inferiority against injectable somatostatin analogs?

Non-inferiority margins (e.g., ΔIGF-1 ≤0.2xULN) were predefined using meta-analyses of historical SRL data. Mixed-effects repeated measures (MMRM) accounted for missing data due to rescue therapy. Sensitivity analyses confirmed robustness across imputation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。